Tetrabutylammonium permanganate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

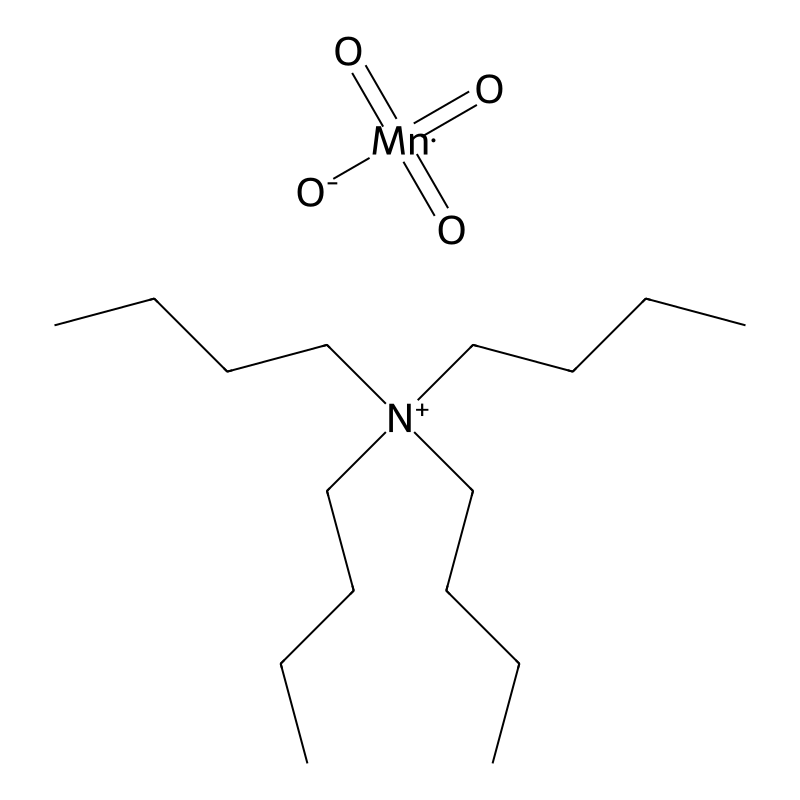

Tetrabutylammonium permanganate is a quaternary ammonium salt characterized by the presence of the permanganate ion, , paired with the tetrabutylammonium cation, . This compound is recognized for its strong oxidizing properties, making it useful in various organic synthesis applications. It typically appears as a dark purple or violet solid and is soluble in polar solvents, enhancing its utility in

Tetrabutylammonium permanganate acts as a potent oxidizing agent in organic chemistry. It participates in numerous reactions, including:

- Oxidation of Aromatic Compounds: It efficiently oxidizes halogenated aromatic compounds, such as 4-halo-2-nitrotoluene, to their corresponding carboxylic acids or other oxidized products .

- Decomposition: Under certain conditions, it can decompose to yield manganese dioxide, nitrogen gas, and water, particularly when subjected to heat or shock .

The general reaction for its decomposition can be represented as:

Tetrabutylammonium permanganate can be synthesized through several methods:

- Reaction of Potassium Permanganate with Tetrabutylammonium Bromide: This method involves mixing potassium permanganate with tetrabutylammonium bromide in an aqueous solution.

- Direct Combination: Another approach includes the direct combination of ammonium chloride with silver permanganate or potassium permanganate under controlled conditions .

Tetrabutylammonium permanganate finds diverse applications in various fields:

- Organic Synthesis: It is frequently employed as an oxidizing agent in the synthesis of complex organic molecules, including heterocycles and carboxylic acids.

- Analytical Chemistry: Used in titrations and other analytical methods to determine the concentration of reducing agents.

- Environmental Chemistry: Its oxidizing properties are utilized for the degradation of pollutants.

Studies have shown that tetrabutylammonium permanganate interacts with various organic substrates under specific conditions. The oxidation reactions often exhibit an exothermic nature, which can lead to runaway reactions if not carefully monitored . Understanding these interactions is crucial for optimizing reaction conditions and ensuring safety in laboratory settings.

Tetrabutylammonium permanganate belongs to a class of quaternary ammonium salts containing the permanganate ion. Similar compounds include:

- Ammonium Permanganate: A simpler compound that lacks the bulky tetrabutyl groups, making it more reactive but less selective in oxidation reactions.

- Benzyltriethylammonium Permanganate: Another quaternary ammonium salt that exhibits similar oxidizing properties but may differ in solubility and reactivity profiles.

- Tetraethylammonium Permanganate: Similar in structure but with ethyl groups instead of butyl groups; this may affect its solubility and reactivity.

Comparison TableCompound Structure Type Solubility Oxidizing Strength Tetrabutylammonium Permanganate Quaternary Ammonium Salt High Strong Ammonium Permanganate Simple Ammonium Salt Moderate Very Strong Benzyltriethylammonium Permanganate Quaternary Ammonium Salt Moderate Strong Tetraethylammonium Permanganate Quaternary Ammonium Salt High Moderate

| Compound | Structure Type | Solubility | Oxidizing Strength |

|---|---|---|---|

| Tetrabutylammonium Permanganate | Quaternary Ammonium Salt | High | Strong |

| Ammonium Permanganate | Simple Ammonium Salt | Moderate | Very Strong |

| Benzyltriethylammonium Permanganate | Quaternary Ammonium Salt | Moderate | Strong |

| Tetraethylammonium Permanganate | Quaternary Ammonium Salt | High | Moderate |

Tetrabutylammonium permanganate stands out due to its unique balance of solubility and oxidative capability, making it particularly useful for selective oxidation reactions in organic synthesis.